Strontium;4-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]-3-hydroxynaphthalene-2-carboxylate
CAS No.: 15782-05-5
Cat. No.: VC0103736
Molecular Formula: C18H11ClN2O6SSr
Molecular Weight: 506.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15782-05-5 |
|---|---|
| Molecular Formula | C18H11ClN2O6SSr |
| Molecular Weight | 506.4 g/mol |
| IUPAC Name | strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate |
| Standard InChI | InChI=1S/C18H13ClN2O6S.Sr/c1-9-6-15(28(25,26)27)14(8-13(9)19)20-21-16-11-5-3-2-4-10(11)7-12(17(16)22)18(23)24;/h2-8,22H,1H3,(H,23,24)(H,25,26,27);/q;+2/p-2 |
| Standard InChI Key | JBMOZNVEFFSGCK-UHFFFAOYSA-L |
| SMILES | CC1=CC(=C(C=C1Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)[O-])O)S(=O)(=O)[O-].[Sr+2] |
| Canonical SMILES | CC1=CC(=C(C=C1Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-])S(=O)(=O)[O-].[Sr+2] |
Introduction
Chemical Identity and Structural Properties
Strontium;4-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]-3-hydroxynaphthalene-2-carboxylate belongs to the class of azo compounds, identifiable by their characteristic azo linkage (-N=N-) connecting aromatic rings. This molecule combines naphthalene-derived structures with strontium coordination chemistry to create a compound with unique physical and chemical characteristics.
Molecular Identification
The compound is precisely defined by several key identifiers that enable its unambiguous recognition in chemical databases and literature:
| Property | Value |
|---|---|
| CAS Number | 15782-05-5 |
| Molecular Formula | C18H11ClN2O6SSr |
| Molecular Weight | 506.4 g/mol |
| IUPAC Name | strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate |
| Standard InChI | InChI=1S/C18H13ClN2O6S.Sr/c1-9-6-15(28(25,26)27)14(8-13(9)19)20-21-16-11-5-3-2-4-10(11)7-12(17(16)22)18(23)24;/h2-8,22H,1H3,(H,23,24)(H,25,26,27);/q;+2/p-2 |
| Standard InChIKey | JBMOZNVEFFSGCK-UHFFFAOYSA-L |
| SMILES | CC1=CC(=C(C=C1Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)[O-])O)S(=O)(=O)[O-].[Sr+2] |
Table 1: Chemical identifiers of Strontium;4-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]-3-hydroxynaphthalene-2-carboxylate
Structural Features
The molecular architecture of this compound incorporates several key functional groups and structural elements that contribute to its characteristic properties:
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A naphthalene core with hydroxyl and carboxylate substituents
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An azo group (-N=N-) connecting the naphthalene component to a benzene ring
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A chloro and methyl-substituted benzene ring with a sulfonate group
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Strontium as a counter ion, which coordinates with the carboxylate and potentially sulfonate groups
The presence of the azo linkage serves as the primary chromophoric group responsible for the compound's color properties. The hydroxyl group on the naphthalene ring can participate in hydrogen bonding, while the strontium ion significantly influences the compound's solubility, stability, and coordination chemistry.
Synthesis and Preparation Methods
Strontium Salt Formation
The formation of strontium salts of carboxylic acids typically involves crystallization processes resulting in non-volatile solids with strong electrostatic forces holding the ions in the crystal lattice . A general procedure for strontium salt preparation includes:
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Dissolving an appropriate amount of strontium chloride (SrCl2) in water
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Preparing a solution of the organic component with a suitable base
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Slowly combining the solutions until initial cloudiness appears
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Allowing the mixture to rest at room temperature (22-24°C) until crystallized precipitate forms
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Filtering and purifying the crystals, potentially with small amounts of ethanol
The crystallization behavior of strontium salts differs from sodium or potassium analogs due to strontium's divalent nature and larger ionic radius, potentially affecting solubility, crystal structure, and physical properties .
Environmental Impact
Environmental Fate and Behavior
The environmental behavior of Strontium;4-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]-3-hydroxynaphthalene-2-carboxylate may include:
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Potential persistence due to its complex structure and aromatic components
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Limited biodegradability, which is common for compounds with azo linkages
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Possible photodegradation pathways, particularly involving the azo group
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Partitioning between aqueous and solid phases based on its sulfonated structure and metal content
Ecological Considerations
Environmental concerns related to this compound might include:
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Potential toxicity to aquatic organisms, which has been observed with some azo dyes
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Possible bioaccumulation in food chains, though the presence of sulfonate groups may reduce this potential
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Challenges in environmental remediation if released, due to its complex structure
Future Research Directions
Several research opportunities exist for expanding our understanding of this compound:
Synthesis Optimization
Future research could focus on:
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Developing more efficient synthetic routes with higher yields
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Exploring green chemistry approaches to minimize environmental impact
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Investigating alternative metal salts and their comparative properties
Application Development
Promising avenues for application research include:
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Exploration of novel uses in specialized materials
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Investigation of potential sensing applications based on its chromophoric properties
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Development of formulations that leverage its unique structural features
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